molecular formula C22H20Cl2N6 B2985168 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612038-03-6

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2985168
CAS No.: 612038-03-6
M. Wt: 439.34
InChI Key: HUHRBLJSMPWZCE-UHFFFAOYSA-N
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Description

4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (referred to as Compound A) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring substituted with a 3,4-dichlorobenzyl group. This compound has garnered attention due to its structural similarity to pharmacologically active pyrazolopyrimidines, which are known to interact with targets such as G-protein-coupled receptors (e.g., GPR35, GPR55) and kinases .

Properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHRBLJSMPWZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group is attached to the piperazine nitrogen. The final step involves the attachment of the phenyl group to the pyrazolo[3,4-d]pyrimidine core .

Chemical Reactions Analysis

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Modifications on the Piperazine Substituent

Structural analogs of Compound A often vary in the substituents attached to the piperazine ring. Key examples include:

Compound ID Piperazine Substituent Molecular Weight (g/mol) Key Targets/Activities Reference
Compound A 3,4-Dichlorobenzyl 469.34 GPR35, GPR55
Compound B () 4-Chlorobenzyl 433.92 GPR35 (predicted)
Compound C () 2-Phenylethyl 469.96 Not reported (structural analog)
Compound D () 2-Methylphenyl (o-tolyl) 429.50 Uncharacterized

Key Findings :

  • The 3,4-dichlorobenzyl group in Compound A confers higher lipophilicity (ClogP ~4.2) compared to the 4-chlorobenzyl analog (ClogP ~3.5), which may enhance blood-brain barrier penetration .
  • Substitution with bulkier groups (e.g., 2-phenylethyl in Compound C) reduces synthetic yields (65–70%) compared to Compound A (82% yield in similar protocols) .

Modifications on the Pyrazolo[3,4-d]pyrimidine Core

Variations in the pyrazolopyrimidine core influence electronic properties and binding kinetics:

Compound ID Core Modification Synthesis Yield Key Spectral Data (¹H NMR δ ppm) Reference
Compound A Phenyl at position 1 82% 8.56 (s, CH pyrimidine)
Compound E () Thieno[3,2-d]pyrimidine fusion 75% 8.39 (s, CH pyrazole)
Compound F () Chloromethyl at position 6 83% 2.51 (s, pyrimidine-CH3)

Key Findings :

  • The thieno-pyrimidine fusion in Compound E introduces additional aromaticity, shifting the ¹H NMR signals upfield compared to Compound A .
  • Chloromethyl derivatives (e.g., Compound F) serve as versatile intermediates for further functionalization but exhibit lower thermal stability (mp 100–101°C) .

Pharmacological Activity Comparison

Limited direct pharmacological data are available for Compound A, but related analogs show activity against metabolic and inflammatory targets:

Compound ID Biological Activity IC50/Ki Value Reference
Compound G () SLC2A2 (GLUT2) inhibition IC50 = 1000 nM
Compound H () SLC2A2 inhibition IC50 = 8700 nM
Compound I () Carbon-carbon bond cleavage 57% yield of product

Key Findings :

  • Compound A’s dichlorinated benzyl group may reduce metabolic degradation rates compared to non-halogenated analogs, as seen in cleavage studies (e.g., Compound I) .

Biological Activity

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a piperazine ring attached to a pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multiple steps including the preparation of the pyrazolo[3,4-d]pyrimidine core followed by nucleophilic substitution reactions to introduce the piperazine and phenyl groups.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family, including our target compound, exhibit significant anticancer activity. A study highlighted that derivatives of phenylpyrazolo[3,4-d]pyrimidine can act as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. Specifically, compound 5i demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may possess antifungal and antibacterial activities, making it a candidate for developing new antibiotics. The mechanism involves interaction with specific molecular targets in pathogens, potentially leading to inhibition of their growth or survival .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways critical for disease processes. For example, it may inhibit specific kinases involved in cancer proliferation or survival pathways .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar pyrazolo[3,4-d]pyrimidines:

Compound NameCore StructureBiological ActivityIC50 (µM)
This compoundPyrazolo[3,4-d]pyrimidineAnticancer0.3 - 24
5-(substituted)pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineDual EGFR/VGFR2 inhibitorVaries
DinaciclibPyrazolo[3,4-d]pyrimidineCDK2 inhibitor<10

This table illustrates that while many compounds share the pyrazolo[3,4-d]pyrimidine scaffold, their biological activities can vary significantly based on structural modifications.

Case Studies

Several case studies have reported on the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:

  • Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with 5i led to significant apoptosis and reduced cell viability.
  • Fungal Inhibition : A study evaluated the antifungal activity of related compounds against Candida species and found promising results indicating potential therapeutic applications in treating fungal infections.

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